
2,4-Bis(1-methylbutyl)phenol
Übersicht
Beschreibung
2,4-Bis(1-methylbutyl)phenol is a chemical compound with the molecular formula C16H26O . Its molecular weight is 234.3770 .
Molecular Structure Analysis
The molecular structure of 2,4-Bis(1-methylbutyl)phenol can be represented as a 2D Mol file . The IUPAC Standard InChIKey for this compound is QEVQVYGCTVKSER-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4-Bis(1-methylbutyl)phenol are not fully available. The molecular weight is 234.37700, but the density, boiling point, melting point, and flash point are not specified .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reaction Studies
Regioselective Oxidation and Addition Reactions : 2,4-Bis-functionalized phenols, like 2,4-Bis(1-methylbutyl)phenol, are used in regioselective oxidation processes. For instance, potassium ferricyanide can dehydrogenate these compounds to produce p-quinonemethides. These p-quinonemethides are significant in various chemical synthesis processes, including hydrolysis and 1,6-addition reactions with thiols. The products and their formation mechanisms have been extensively studied using spectroscopic methods, revealing critical insights into their chemical behavior (Meier et al., 1994).
Synthesis of Vanadate Complexes : Research on imidazolidine-bridged bis(aryloxido) ligands, which are closely related to 2,4-Bis(1-methylbutyl)phenol, demonstrates their application in synthesizing vanadate complexes. These complexes have potential uses in various chemical applications, including catalysis and material science. Their solid-state and solution structures provide important information on their chemical properties and potential applications (Kober et al., 2012).
Bioactive Compound Studies
Phenolic Antioxidants : Phenolic compounds like 2,4-Bis(1-methylbutyl)phenol have been identified as potent inhibitors in biological systems. For example, bisphenol, a closely related compound, is known as a significant inhibitor of the (Ca2+ + Mg2+‐ATPase of skeletal muscle sarcoplasmic reticulum. The implications of such phenolic antioxidants are far-reaching, especially considering their widespread use in the food industry and in manufacturing (Sokolove et al., 1986).
Natural Sources and Bioactivities : 2,4-Di-tert-butylphenol and its analogs, which include 2,4-Bis(1-methylbutyl)phenol, have been explored for their bioactivities. These compounds, found in various organisms, exhibit potent toxicity against a wide range of test organisms. Understanding the natural sources and bioactivities of these compounds is crucial for assessing their potential environmental impact and applications in biochemistry and pharmacology (Zhao et al., 2020).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2,4-di(pentan-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O/c1-5-7-12(3)14-9-10-16(17)15(11-14)13(4)8-6-2/h9-13,17H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVQVYGCTVKSER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C1=CC(=C(C=C1)O)C(C)CCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20914695 | |
| Record name | 2,4-Di(pentan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20914695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
96-94-6 | |
| Record name | 2,4-Bis(1-methylbutyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Di(pentan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20914695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4-[(5-methoxy-1H-benzimidazol-2-yl)thio]-3-oxobutanoate](/img/structure/B3175772.png)
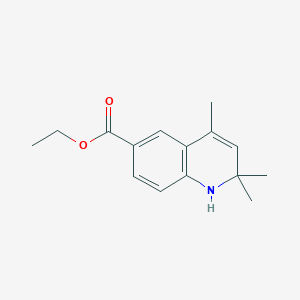
![[(2S,3S,5S)-5-amino-1,6-diphenyl-2-(1,3-thiazol-5-ylmethoxycarbonylamino)hexan-3-yl] (2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoate](/img/structure/B3175789.png)
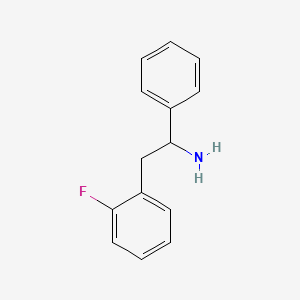
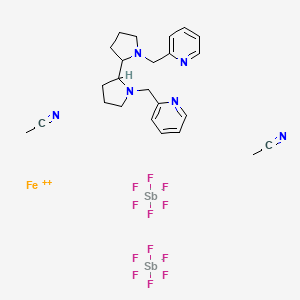
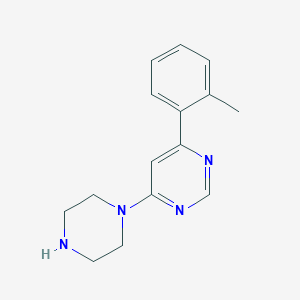
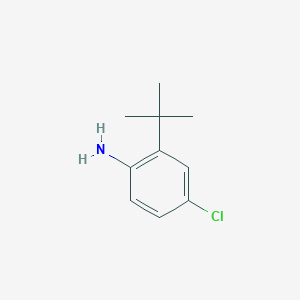
![(2S,4R)-4-[(4-bromophenyl)methyl]-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B3175813.png)
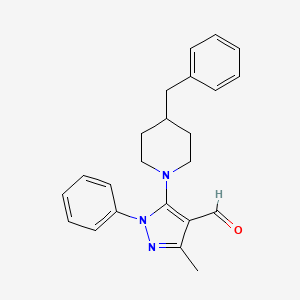

![Tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate](/img/structure/B3175840.png)
![[2-(Trifluoromethyl)oxiran-2-yl]methyl 4-methylbenzenesulfonate](/img/structure/B3175859.png)

